molecular formula C16H23NO6 B13197346 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid

Cat. No.: B13197346
M. Wt: 325.36 g/mol
InChI Key: QNHALPAIGNAXLI-UHFFFAOYSA-N
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Description

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid is a branched-chain carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protected aminooxy group and a methoxymethyl substituent. This compound is structurally characterized by:

  • Core structure: A pentanoic acid backbone with a 4-methyl group.
  • Substituents: A methoxymethyl group at position 2, enhancing solubility and influencing conformational flexibility.

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

2-(methoxymethyl)-4-methyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid

InChI

InChI=1S/C16H23NO6/c1-12(2)9-16(11-21-3,14(18)19)23-17-15(20)22-10-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

QNHALPAIGNAXLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(COC)(C(=O)O)ONC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of the Amino Acid Core with Protecting Groups

Starting Material:

  • Commercially available amino acids such as leucine or isoleucine derivatives, which are precursors for the pentanoic acid backbone.

Protection Steps:

  • The amino group is protected with benzyloxycarbonyl (Cbz) via carbamate formation, typically using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine or sodium bicarbonate.
  • The carboxylic acid is esterified to a methyl ester to facilitate subsequent modifications, often using methanol with acid catalysis (e.g., HCl or sulfuric acid).

Summary of the Preparation Method

Step Description Reagents/Conditions References
1 Protection of amino group as Cbz Cbz-Cl, base (e.g., NaHCO₃)
2 Esterification of carboxylic acid Methanol, acid catalyst
3 Formation of oxy linkage Chloroformates or carbamate reagents
4 Introduction of MOM group Chloromethyl methyl ether, BF₃·OEt₂
5 Coupling of protected amino acids EDC, HOBt, DIPEA
6 Deprotection Hydrogenolysis, acid hydrolysis

Data Table: Summary of Key Reagents and Conditions

Reaction Step Reagents Solvent Conditions Purpose
Cbz protection Cbz-Cl, NaHCO₃ DCM or THF Room temperature Protect amino group
Esterification MeOH, H₂SO₄ Methanol Reflux Convert acid to methyl ester
Oxy linkage formation Phosgene derivatives or chloroformates DCM 0–25°C Form carbamate linkage
MOM group introduction Chloromethyl methyl ether, BF₃·OEt₂ DCM 0–25°C Protect hydroxyl/amine
Peptide coupling EDC, HOBt, DIPEA DMF or DCM Room temperature Couple amino acids
Deprotection H₂, Pd/C or acid - Room temperature Remove protecting groups

Chemical Reactions Analysis

Types of Reactions

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce the free amino compound. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the aminooxy group can participate in nucleophilic reactions. The methoxymethyl group can influence the compound’s solubility and reactivity. These functional groups collectively contribute to the compound’s overall activity and specificity in various chemical and biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Molecular Weight Key Substituents
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid C₁₇H₂₃NO₇ (hypothesized) ~365.38 -Cbz-aminooxy, -OCH₂CH₃ at C2
N-[(Benzyloxy)carbonyl]-L-leucine (Z-Leu-OH) C₁₄H₁₉NO₄ 265.31 -Cbz-amino at C2, no methoxymethyl
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid C₁₆H₂₃NO₅ 313.36 -Cbz-methylamino at C2, no methoxymethyl
(2S,3S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-methylpentanoic acid C₂₀H₃₀N₂O₅ 378.46 -Cbz-amino, -amide linkage, additional methyl at C3
Z-Gly-Leu C₁₆H₂₂N₂O₅ 322.36 -Cbz-amino, -glycine-leucine dipeptide backbone

Key Observations:

Methoxymethyl vs. Methylamino Groups: The target compound’s methoxymethyl group (-OCH₂CH₃) enhances hydrophilicity compared to the methylamino group in , which may reduce cellular permeability .

Aminooxy vs.

Branched-Chain Modifications: The 4-methylpentanoic acid backbone is conserved across analogs, but substituents at C2 (e.g., methoxymethyl, methylamino) dictate steric and electronic profiles.

Key Observations:

Solubility Trends : The methoxymethyl group in the target compound improves aqueous solubility compared to thiazole-containing analogs like , which exhibit poor solubility due to aromaticity .

Spectral Signatures : IR peaks for C=O (1734 cm⁻¹) and Cbz (1691 cm⁻¹) are conserved across analogs, but the target compound’s methoxymethyl group introduces unique C-O stretching (~1091 cm⁻¹) .

Biological Activity

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid, also known by its CAS number 2059987-31-2, is a synthetic compound with potential biological applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅NO₅
  • Molecular Weight : 253.25 g/mol
  • Structure : The compound features a benzyloxycarbonyl group which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its structural components, particularly the benzyloxycarbonyl moiety. This group is known to affect the compound's ability to interact with enzymes and receptors in biological systems.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including proteases and kinases. The benzyloxycarbonyl group may enhance binding affinity to these targets due to increased hydrophobic interactions.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory properties. Such effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-kB.

Biological Activity Data

Activity Observed Effect Reference
Enzyme InhibitionInhibition of protease activity
Anti-inflammatoryReduced levels of TNF-alpha
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

  • Study on Enzyme Inhibition :
    A study conducted on similar compounds demonstrated significant inhibition of serine proteases, suggesting that 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid may possess similar inhibitory effects. The study utilized various assay techniques, including fluorescence resonance energy transfer (FRET), to quantify enzyme activity before and after treatment.
  • Anti-inflammatory Response :
    In vitro experiments showed that the compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures. The mechanism involved the suppression of NF-kB activation, which is critical in the inflammatory response. This aligns with findings from related compounds in the literature.
  • Cytotoxicity in Cancer Cells :
    Research involving human cancer cell lines indicated that this compound could induce apoptosis through the intrinsic pathway, as evidenced by increased caspase activity and mitochondrial membrane potential changes. These findings suggest potential applications in cancer therapy.

Research Findings

Recent studies have expanded our understanding of the biological activities associated with compounds similar to 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid. Notably:

  • Pharmacokinetics : Studies indicate favorable absorption characteristics, although detailed pharmacokinetic profiles for this specific compound are still limited.
  • Safety Profile : Preliminary toxicity assessments suggest moderate toxicity levels, necessitating further investigation into safe dosage ranges for therapeutic applications.

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